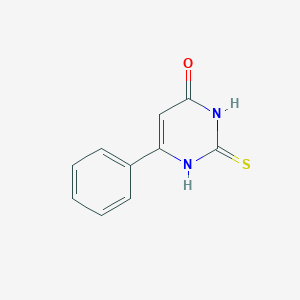![molecular formula C18H15NO B182668 4-[2-(2-Methoxyphenyl)ethenyl]quinoline CAS No. 2859-57-6](/img/structure/B182668.png)
4-[2-(2-Methoxyphenyl)ethenyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-Methoxyphenyl)ethenyl]quinoline, also known as MEQ, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of 4-[2-(2-Methoxyphenyl)ethenyl]quinoline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, 4-[2-(2-Methoxyphenyl)ethenyl]quinoline has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition may contribute to its anti-cancer properties.
Efectos Bioquímicos Y Fisiológicos
4-[2-(2-Methoxyphenyl)ethenyl]quinoline has been shown to have a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the progression of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[2-(2-Methoxyphenyl)ethenyl]quinoline is its selectivity for certain metal ions, which makes it a useful tool for detecting metal ions in biological samples. In addition, its potential as an anti-cancer agent makes it a promising candidate for further development as a cancer treatment.
However, there are also limitations to the use of 4-[2-(2-Methoxyphenyl)ethenyl]quinoline in lab experiments. One limitation is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 4-[2-(2-Methoxyphenyl)ethenyl]quinoline. One area of focus is the development of 4-[2-(2-Methoxyphenyl)ethenyl]quinoline-based fluorescent probes for the detection of metal ions in biological samples. Another area of focus is the development of 4-[2-(2-Methoxyphenyl)ethenyl]quinoline derivatives with improved solubility and bioavailability for use as anti-cancer agents. Finally, further studies are needed to fully understand the mechanism of action of 4-[2-(2-Methoxyphenyl)ethenyl]quinoline and its potential applications in other areas of scientific research.
Conclusion
4-[2-(2-Methoxyphenyl)ethenyl]quinoline is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas. Its selectivity for certain metal ions and potential as an anti-cancer agent make it a promising candidate for further development. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
4-[2-(2-Methoxyphenyl)ethenyl]quinoline can be synthesized through a reaction between 2-methoxybenzaldehyde and 4-chloroquinoline in the presence of a base. The reaction yields 4-[2-(2-Methoxyphenyl)ethenyl]quinoline as a yellow powder with a melting point of 98-100°C. The purity of the compound can be confirmed through spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
4-[2-(2-Methoxyphenyl)ethenyl]quinoline has been studied for its potential applications in various areas of scientific research. One of the most promising areas is its use as a fluorescent probe for the detection of metal ions. 4-[2-(2-Methoxyphenyl)ethenyl]quinoline can selectively bind to certain metal ions such as copper and zinc, resulting in a change in its fluorescence properties. This makes it a useful tool for detecting metal ions in biological samples.
In addition, 4-[2-(2-Methoxyphenyl)ethenyl]quinoline has also been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer treatment.
Propiedades
Número CAS |
2859-57-6 |
|---|---|
Nombre del producto |
4-[2-(2-Methoxyphenyl)ethenyl]quinoline |
Fórmula molecular |
C18H15NO |
Peso molecular |
261.3 g/mol |
Nombre IUPAC |
4-[(E)-2-(2-methoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C18H15NO/c1-20-18-9-5-2-6-15(18)11-10-14-12-13-19-17-8-4-3-7-16(14)17/h2-13H,1H3/b11-10+ |
Clave InChI |
TVEQIKQZPDKQKV-ZHACJKMWSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=C/C2=CC=NC3=CC=CC=C23 |
SMILES |
COC1=CC=CC=C1C=CC2=CC=NC3=CC=CC=C23 |
SMILES canónico |
COC1=CC=CC=C1C=CC2=CC=NC3=CC=CC=C23 |
Otros números CAS |
2859-57-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



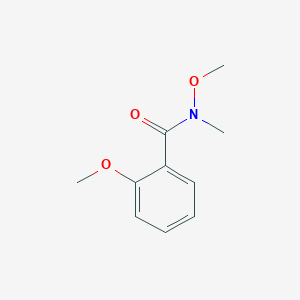
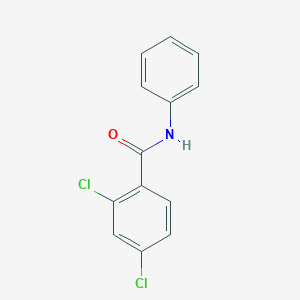
![Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-](/img/structure/B182590.png)



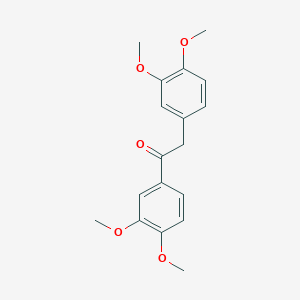

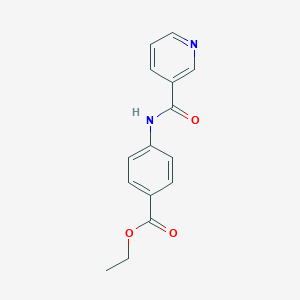
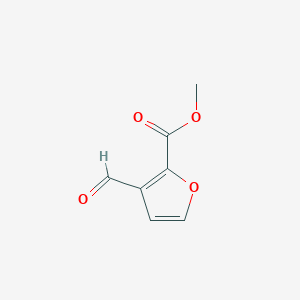


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B182608.png)
